Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Description
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS: 3641-14-3) is a heterocyclic compound with the molecular formula C₄H₆N₄O₂ and a molecular weight of 142.12 g/mol . It is structurally characterized by a 1,2,4-triazole core substituted with an amino group at position 5 and a methyl ester at position 3. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting enzymes like human Factor XIIa , and as a precursor for coumarin-based antitumor agents . Its synthesis typically involves coupling reactions using reagents such as EDCI and HOBt in DMF, yielding products with 40–70% efficiency .
Key reactivity studies highlight its reduced susceptibility to acetylation compared to 5-amino-1H-1,2,4-triazole. For instance, under boiling acetic anhydride, only mono- and di-acetylated derivatives form, unlike the parent triazole, which undergoes triacetylation . This behavior is attributed to steric hindrance from the methyl ester and intramolecular hydrogen bonding in the diacetylated product .
Properties
IUPAC Name |
methyl 3-amino-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZNPKRMPBUQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189936 | |
| Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3641-14-3 | |
| Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3641-14-3 | |
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| Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641143 | |
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| Record name | 3641-14-3 | |
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| Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |
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| Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |
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| Record name | METHYL 5-AMINO-1H-1,2,4-TRIAZOLE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BDL3S99S | |
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Preparation Methods
Procedure:
-
- 5-Amino-1H-1,2,4-triazole-3-carboxylic acid (3.9 g, 30.45 mmol)
- Thionyl chloride (12 g, 100.84 mmol)
- Methanol (100 mL)
-
- The reaction mixture is stirred at 70°C for 48 hours.
Workup :
- After completion, the mixture is concentrated under vacuum.
- The residue is dissolved in water (100 mL), and the pH is adjusted to 8 using sodium bicarbonate.
- The product is extracted with dichloromethane (3 × 50 mL).
- The organic layer is dried over anhydrous magnesium sulfate and concentrated under vacuum.
Yield :
- A white solid product is obtained with a yield of approximately 65%.
Characterization:
- LC/MS (ES) : $$ [M+H]^+ = 143.0 $$
- $$ ^1H $$-NMR (300 MHz, DMSO) : $$ \delta = 3.85 $$ (s, 3H methoxy group).
Acetylation of this compound
The compound can be further modified through acetylation reactions to produce derivatives.
Procedure:
-
- This compound
- Acetic anhydride ($$ \text{Ac}_2\text{O} $$)
Products :
- Monoacetylated derivative: Methyl 1-acetyl-5-amino derivative.
- Diacetylated derivatives: Methyl 1-acetyl-3-(acetylamino)- and methyl 1-acetyl-5-(acetylamino)-derivatives.
Notes:
This method highlights the regioselectivity of acetylation under mild conditions and the formation of specific diacetylated products under harsher conditions.
General Synthesis Using Methylating Agents
Another approach involves the reaction of 5-amino-1H-triazole with methylating agents and carboxylic acid derivatives.
Procedure:
-
- Temperature and pH are carefully controlled to optimize yield and purity.
- Typically conducted in an inert atmosphere to prevent side reactions.
-
- Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to confirm the structure.
Data Summary Table
Chemical Reactions Analysis
Acetylation and Acylation Reactions
The amino group at position 5 and the triazole ring nitrogen atoms are primary sites for acetylation and acylation.
Monoacetylation
Reaction with acetic anhydride (Ac₂O) at 20°C proceeds regioselectively to produce methyl 1-acetyl-5-amino-1H-1,2,4-triazole-3-carboxylate (yield: quantitative) .
- Conditions : Neat Ac₂O, 20°C, 2 hours .
- Regioselectivity : Exclusive acetylation at the annular N1 position due to steric and electronic effects .
Diacetylation
Under reflux in neat Ac₂O, two isomeric diacetylated products form:
- Methyl 1-acetyl-3-(acetylamino)-1H-1,2,4-triazole-5-carboxylate
- Methyl 1-acetyl-5-(acetylamino)-1H-1,2,4-triazole-3-carboxylate .
- Conditions : 140°C, 4 hours .
- Mechanism : Initial N1 acetylation followed by exocyclic amino group acetylation .
Acylation with Other Agents
The amino group reacts with 4-fluorobenzoyl chloride to form methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate , a thrombin inhibitor precursor .
Formation of Carbohydrazide Derivatives
The methyl ester undergoes hydrazinolysis to yield 5-amino-1H-1,2,4-triazole-3-carbohydrazide , a precursor for energetic salts .
- Conditions : Methanol, hydrazine hydrate, reflux .
- Applications : Used to synthesize nitrogen-rich cations for explosives with densities up to 1.77 g/cm³ and decomposition temperatures exceeding 300°C .
Ester Hydrolysis and Transesterification
The methyl ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions:
- Hydrolysis : 5-Amino-1,2,4-triazole-3-carboxylic acid forms via reflux with aqueous HCl or NaOH .
- Transesterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form alkyl esters .
Participation in Cyclization Reactions
The compound serves as a building block for fused heterocycles:
- Example : Reaction with succinic anhydride and amines under microwave irradiation yields 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
Sensitivity and Stability
Scientific Research Applications
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other triazole derivatives and nucleoside analogues.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting viral infections.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or interfere with nucleic acid synthesis, leading to antimicrobial or antiviral effects. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituents at positions 3 and 5 of the triazole ring. Key derivatives and their properties are summarized below:
Reactivity and Stability
- Acetylation Behavior: The methyl ester derivative exhibits significantly slower acetylation kinetics compared to 5-amino-1H-1,2,4-triazole due to steric effects. In dimethylsulfoxide, the parent triazole achieves 74% acetylation in 2 minutes, while the methyl ester reaches only 15% under identical conditions .
- Synthetic Utility : The methyl ester’s carboxylate group enables efficient coupling with amines or heterocycles (e.g., coumarin derivatives ), whereas halogenated analogues (e.g., bromo or chloro) are more reactive in cross-coupling reactions .
Physicochemical Properties
- Solubility : The methyl ester’s LogP (-0.686) indicates moderate polarity, making it suitable for reverse-phase HPLC analysis. In contrast, alkyl esters like pentyl or ethyl derivatives show improved lipid solubility .
- Thermal Stability : The compound decomposes at temperatures above 200°C, consistent with triazole derivatives, but halogenated variants (e.g., bromo) exhibit lower thermal stability due to weaker C–X bonds .
Biological Activity
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (M5A) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₄H₆N₄O₂
- Molecular Weight : 142.12 g/mol
- CAS Number : 3641-14-3
M5A exhibits biological activity primarily through its interaction with various enzymes and receptors. It has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes. The compound's structure allows it to bind effectively to the active site of COX-2, inhibiting its function and thereby reducing inflammation .
Biological Activities
- Anti-inflammatory Activity : M5A has been shown to selectively inhibit COX-2 over COX-1, making it a candidate for anti-inflammatory therapies without the gastrointestinal side effects associated with non-selective NSAIDs .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential use in treating infections .
- Anticancer Potential : Preliminary studies indicate that M5A may exhibit cytotoxic effects on cancer cells, promoting apoptosis through various signaling pathways .
Case Study 1: Inhibition of COX-2
A study evaluated the efficacy of M5A as a COX-2 inhibitor. The results showed that M5A had a significant inhibitory effect on COX-2 activity in vitro, with an IC50 value comparable to existing COX-2 inhibitors. This suggests its potential use in managing inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of M5A revealed that it was effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antimicrobial activity .
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness (IC50/MIC) | Reference |
|---|---|---|
| COX-2 Inhibition | IC50 ~ 10 µM | |
| Antimicrobial | MIC 32 - 128 µg/mL | |
| Cytotoxicity | IC50 ~ 20 µM |
Structural Analysis
The structural analysis of M5A reveals its potential for modification to enhance biological activity. Acetylation studies indicate that derivatives of M5A can exhibit altered susceptibility to enzymatic reactions, which may lead to improved pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via esterification of 5-amino-1,2,4-triazole-3-carboxylic acid using methanol under acidic conditions. Optimization often involves catalyst selection and solvent systems. For example, solid superacid catalysts (e.g., SO₄²⁻/TiO₂) have been shown to enhance reaction efficiency at 50–80°C, reducing side reactions and improving yields . Purification typically involves recrystallization from ethanol or ethyl acetate, as demonstrated in protocols for analogous triazole derivatives .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR and FT-IR are critical for confirming functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and tautomeric forms.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX resolves molecular geometry. For example, hydrogen-bonding networks in related triazole-carboxylates were analyzed via SCXRD, revealing monoclinic systems (e.g., space group Cc, unit cell parameters a = 19.225 Å, β = 101.08°) .
Q. How can researchers mitigate challenges in solubility and stability during experimental workflows?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are preferred for dissolution due to the compound’s limited aqueous solubility. Stability studies under varying pH and temperature conditions (e.g., 25–60°C) are recommended to identify degradation pathways. Storage at –20°C in inert atmospheres preserves integrity for long-term use .
Advanced Research Questions
Q. What strategies are effective for studying tautomerism and hydrogen-bonding interactions in this compound derivatives?
- Methodological Answer : Tautomeric equilibria (e.g., between 1H- and 4H-forms) can be probed using variable-temperature NMR and SCXRD. For example, intramolecular N–H⋯O hydrogen bonds (2.7–3.1 Å) stabilize specific tautomers in crystalline states . Computational methods (DFT, molecular dynamics) further predict dominant tautomers in solution .
Q. How can this compound serve as a precursor for nitrogen-rich energetic materials, and what analytical methods validate their performance?
- Methodological Answer : The amino and carboxylate groups enable derivatization into high-energy salts (e.g., hydrazinium or guanidinium salts). Thermal stability (TGA/DSC) and detonation velocity (via Kamlet-Jacobs equations) are key metrics. For instance, derivatives like 5-amino-1H-1,2,4-triazole-3-carbohydrazide exhibit enthalpies of formation >200 kJ/mol and detonation pressures ~25 GPa, validated by impact sensitivity tests .
Q. What challenges arise in resolving crystallographic disorder or twinning in this compound complexes?
- Methodological Answer : Pseudosymmetry and twinning (common in monoclinic systems) require advanced refinement tools. SHELXL’s TWIN/BASF commands and ORTEP-3 graphical interfaces help model disorder. For example, hydrogen phosphate salts of related triazoles required iterative refinement cycles to resolve overlapping electron density .
Methodological Tools and Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
